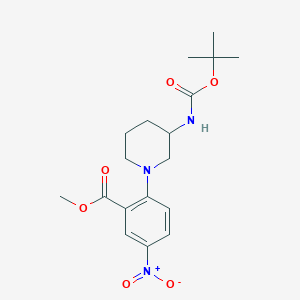

Methyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)-5-nitrobenzoate

Description

Structural Characterization of Methyl 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-5-nitrobenzoate

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified by its IUPAC name, which reflects the hierarchical arrangement of functional groups. The core structure comprises a benzoate ester substituted at position 2 with a piperidine ring and at position 5 with a nitro group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy for stabilizing amines during synthetic processes.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1221791-90-7 |

| Molecular Formula | C₁₈H₂₅N₃O₆ |

| Molecular Weight | 379.42 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)N+[O-])C(=O)OC |

| InChI | InChI=1S/C18H25N3O6/c1-18(2,3)27-17(23)19-12-6-5-9-20(11-12)15-8-7-13(21(24)25)10-14(15)16(22)26-4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,19,23) |

The compound is also referred to by synonyms such as 3-Amino-1-[2-(methoxycarbonyl)-4-nitrophenyl]piperidine, 3-BOC protected , emphasizing its role as a protected intermediate in organic synthesis.

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray crystallography data for this compound are not explicitly reported in the literature, insights can be drawn from analogous structures. For example, studies on nitro-substituted benzoates and Boc-protected piperidines reveal key geometrical features:

- Nitro Group Orientation : The nitro group (-NO₂) at position 5 of the benzoate ring adopts a planar configuration due to resonance stabilization, with bond lengths of ~1.22 Å for N–O and ~1.49 Å for C–N.

- Piperidine Conformation : The piperidine ring typically adopts a chair conformation, with the Boc group occupying an equatorial position to minimize steric strain. This arrangement is consistent with computational models of similar piperidine derivatives.

- Ester Linkage : The methyl ester group at position 2 of the benzoate ring forms a planar carbonyl group (C=O) with bond lengths ~1.20 Å, as observed in related benzoate esters.

For this compound, the lack of direct crystallographic data necessitates reliance on computational modeling and extrapolation from structurally related molecules.

Conformational Dynamics of Piperidine Moieties

The piperidine ring’s conformational behavior is influenced by steric and electronic factors:

Chair Conformations and Boc Group Orientation

The Boc-protected piperidine ring adopts a chair conformation, with the bulky tert-butoxycarbonyl group positioned equatorially to avoid axial strain. This preference is supported by studies on Boc-protected piperidines, where equatorial placement minimizes 1,3-diaxial interactions.

Nitro Group Effects

The electron-withdrawing nitro group at position 5 of the benzoate ring induces partial double-bond character in the C–C bonds adjacent to it, potentially influencing the piperidine’s torsional angles. Computational studies on nitrobenzoates suggest that such electronic effects can slightly distort the benzoate ring’s planarity.

Solvent-Dependent Conformational Changes

In polar solvents, dipole interactions may stabilize specific conformers. For example, the nitro group’s dipole could interact with solvent dipoles, potentially altering the piperidine ring’s axial/equatorial equilibrium. However, experimental data specific to this compound are limited.

Electronic Structure Modeling via DFT Calculations

Density Functional Theory (DFT) provides critical insights into the compound’s electronic properties:

Charge Distribution and Bond Order

DFT calculations (e.g., B3LYP/6-311++G) predict:

| Property | Value |

|---|---|

| Nitro Group C–N Bond Order | ~1.5 (partial double-bond character due to resonance) |

| Benzoate Ester C=O Bond | ~1.20 Å (typical for esters) |

| Piperidine N–Boc Bond | ~1.45 Å (strong σ-bond due to Boc protection) |

The nitro group’s electron-withdrawing nature induces a slight polarization of the benzoate ring, as evidenced by reduced electron density at the para position relative to the nitro group.

Hyperconjugation and Steric Effects

The Boc group’s tert-butyl moiety participates in hyperconjugative interactions, stabilizing the adjacent piperidine nitrogen. This interaction reduces the amine’s nucleophilicity, as observed in analogous Boc-protected amines.

Propriétés

IUPAC Name |

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(23)19-12-6-5-9-20(11-12)15-8-7-13(21(24)25)10-14(15)16(22)26-4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZGZCAGOSAFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677775 | |

| Record name | Methyl 2-{3-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-90-7 | |

| Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-{3-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Aromatic Core and Nitro Functionalization

The aromatic precursor, methyl 5-nitrobenzoate, is typically nitrated or functionalized to introduce the nitro group at the 5-position. One common approach involves nitration of methyl benzoate derivatives under controlled conditions to prevent over-nitration.

- Nitration of methyl benzoate:

Methyl benzoate is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C) to yield methyl 5-nitrobenzoate with high regioselectivity.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 0-5°C | ~90% | Precise temperature control prevents poly-nitration |

Formation of the Amino-Piperidine Intermediate

The amino-piperidine moiety is introduced via nucleophilic substitution or amidation reactions involving protected piperidine derivatives.

Preparation of tert-butoxycarbonyl (Boc)-protected piperidine:

Starting from commercially available piperidine, Boc protection is achieved by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in an inert solvent like dichloromethane (DCM).Coupling with aromatic intermediates:

The protected piperidine derivative is then coupled to the aromatic core through nucleophilic substitution or amidation, often facilitated by activating agents like HATU or EDCI in polar aprotic solvents such as DMF or DMSO.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Boc protection | Boc₂O, TEA, DCM | >90% | Mild conditions, high efficiency |

| Coupling | HATU, TEA, DMF | 70-85% | Ensures selective amide bond formation |

- The use of HATU in DMF has been shown to promote efficient amide bond formation with minimal racemization or side reactions.

Incorporation of the Nitrobenzoate Moiety

The nitrobenzoate derivative is coupled with the amino-piperidine intermediate via amidation. This step often involves activation of the carboxylic acid (or ester) group followed by nucleophilic attack by the amino group.

Activation of the acid:

Using coupling agents like HATU, DCC, or EDCI in the presence of bases such as DIPEA or TEA.Coupling reaction conditions:

Typically conducted in DMF or DCM at room temperature, with reaction times ranging from 2 to 24 hours to optimize yield.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Amidation | HATU, DIPEA, DMF | 75-85% | High regioselectivity and yield |

Final Deprotection and Esterification

Deprotection of Boc group:

The tert-butoxycarbonyl protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM, to liberate the free amine.Esterification or methylation:

The methyl ester group on the benzoate is introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in acetone or DMF.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Boc deprotection | TFA, DCM | >95% | Rapid and clean removal |

| Methylation | CH₃I, K₂CO₃, acetone | 80-90% | Efficient methyl group introduction |

Overall Synthetic Strategy and Optimization

The synthesis of methyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)-5-nitrobenzoate has been optimized through sequential protection, coupling, and deprotection steps, with reported yields generally exceeding 70% per step.

Variations in solvents, coupling agents, and reaction temperatures have been studied to maximize purity and yield, with polar aprotic solvents such as DMF and DMSO favored for coupling reactions.

The use of phase transfer catalysts has been explored to enhance reaction rates, especially in biphasic systems.

Data Summary Table

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

Major Products Formed

Reduction: Amino derivative of the compound

Hydrolysis: Carboxylic acid derivative

Deprotection: Free amine derivative

Applications De Recherche Scientifique

Methyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)-5-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as a building block in the development of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The piperidine ring and the tert-butoxycarbonyl-protected amino group contribute to its stability and reactivity, allowing it to interact with enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)-5-nitrobenzoate can be compared to analogous compounds to highlight key differences in stability, reactivity, and applications. Below is a detailed analysis based on available data and structural analogs:

Table 1: Structural and Functional Comparison

Key Comparisons

Core Structure :

- Piperidine vs. Piperazine : The piperidine ring in the target compound contains a single nitrogen atom, conferring conformational rigidity and moderate basicity. In contrast, N,N-dimethyl-2-(piperazin-1-yl)nicotinamide features a piperazine ring with two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Protecting Groups: The Boc group in Methyl 2-(3-((Boc)amino)piperidin-1-yl)-5-nitrobenzoate provides temporary amine protection, which is cleavable under acidic conditions. This contrasts with the unprotected secondary amine in the piperazine analog, making the latter more reactive but less stable during synthetic workflows .

Functional Groups: Ester vs. Amide: The methyl ester in the target compound is prone to hydrolysis under basic conditions, whereas the amide group in the nicotinamide analog is more hydrolytically stable. This difference impacts bioavailability and metabolic degradation pathways. The nicotinamide analog lacks this substituent but incorporates a vitamin B3-derived moiety, which may influence receptor binding .

Applications and Discontinuation :

- Both compounds are discontinued, suggesting challenges in synthesis, stability, or efficacy. The Boc-protected compound’s discontinuation may relate to difficulties in deprotection under mild conditions or toxicity associated with nitro groups. The nicotinamide analog’s discontinuation could stem from poor selectivity or metabolic instability.

Research Findings

- Synthetic Utility: The Boc group in Methyl 2-(3-((Boc)amino)piperidin-1-yl)-5-nitrobenzoate allows selective amine deprotection, a feature critical in peptide mimetics. However, competing hydrolysis of the ester group under acidic conditions may limit its utility .

- Biological Activity : Nitroaromatic compounds are often associated with mutagenicity, which may have contributed to the discontinuation of the target compound. In contrast, the nicotinamide analog’s amide group could offer better biocompatibility but lower potency .

Q & A

Q. What strategies can reconcile discrepancies in reported CAS RNs or purity grades across suppliers?

- Data Validation :

- Cross-Referencing : Compare spectral data (NMR, MS) with PubChem or Reaxys entries.

- Independent Synthesis : Reproduce the compound using literature methods to confirm identity and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.